3-Dimethylphosphorylbutanenitrile
Description
Properties
IUPAC Name |
3-dimethylphosphorylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NOP/c1-6(4-5-7)9(2,3)8/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEIYNZAZMGQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbutanenitrile typically involves the reaction of a suitable butanenitrile precursor with a dimethylphosphorylating agent. One common method is the nucleophilic substitution reaction where a butanenitrile derivative reacts with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Chemistry: 3-Dimethylphosphorylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of phosphonate esters and other phosphorus-containing compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of phosphoryl groups on biological systems. It may also be explored for its potential as a precursor in the synthesis of bioactive molecules with pharmaceutical applications .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of flame retardants, plasticizers, and other functional materials .
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylbutanenitrile involves its interaction with various molecular targets through its nitrile and phosphoryl groups. The nitrile group can participate in nucleophilic addition reactions, while the phosphoryl group can engage in coordination with metal ions or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight this compound’s utility in synthesizing β-aminophosphonates, a class of bioactive molecules with antiviral properties . In contrast, dimethylphosphorylacetonitrile has been optimized for green chemistry applications due to its biodegradability . Analytical methods, such as HPLC with phosphate buffer (pH 7.1) mobile phases, are shared across these compounds for purity assessment, as noted in pharmacopeial standards .
Biological Activity
3-Dimethylphosphorylbutanenitrile (CAS Number: 2411230-07-2) is an organic compound characterized by the presence of a nitrile group (-CN) and a dimethylphosphoryl group (-P(O)(CH3)2) attached to a butane backbone. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C6H12NOP
- Key Functional Groups :
- Nitrile (-CN)
- Dimethylphosphoryl (-P(O)(CH3)2)
The presence of these functional groups suggests that this compound may participate in various chemical reactions, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its nitrile and phosphoryl groups. The nitrile group can engage in nucleophilic addition reactions, while the phosphoryl group can coordinate with metal ions or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Potential Biological Applications
- Enzyme Modulation : The compound may influence enzyme activity by acting as a substrate or inhibitor, potentially affecting metabolic pathways.
- Pharmaceutical Development : Its unique structure makes it a candidate for developing bioactive molecules, particularly in creating new pharmaceuticals targeting specific diseases.
- Chemical Biology : It can be used to study the effects of phosphoryl groups on biological systems, aiding in understanding cellular signaling mechanisms.
Toxicological Profile
While specific toxicity data for this compound is limited, compounds containing similar functional groups often exhibit varying degrees of toxicity depending on their structure and exposure levels. Understanding the toxicological profile is crucial for evaluating safety in potential applications .
Synthesis and Reaction Pathways
Research indicates that this compound can be synthesized through nucleophilic substitution reactions involving butanenitrile derivatives and dimethylphosphoryl chloride. This synthesis is typically conducted under anhydrous conditions to prevent hydrolysis.
Comparative Studies
Comparative studies with similar compounds, such as Dimethylphosphorylacetonitrile and Dimethylphosphorylpentanitrile, reveal that the specific butanenitrile backbone imparts distinct chemical properties that influence reactivity and biological interactions. For example:
| Compound Name | Structure Characteristics | Biological Activity Potential |
|---|---|---|
| This compound | Butane backbone with nitrile and phosphoryl groups | Modulates enzyme activity; potential drug precursor |
| Dimethylphosphorylacetonitrile | Acetonitrile backbone | Similar reactivity; different solubility |
| Dimethylphosphorylpentanitrile | Pentanenitrile backbone | Varies in toxicity; broader applications |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity and potential applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Dimethylphosphorylbutanenitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via phosphonylation reactions using dimethylphosphite and acrylonitrile derivatives under acidic or catalytic conditions. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility .
- Catalyst choice : Lewis acids like ZnCl₂ enhance phosphorylation efficiency .
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., nitrile hydrolysis) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/³¹P NMR : Verify the dimethylphosphoryl group (δ ~1.3 ppm for CH₃ and δ ~25 ppm for phosphorus) .
- IR spectroscopy : Confirm nitrile absorption at ~2240 cm⁻¹ and P=O stretching at ~1250 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate the molecular ion peak (expected m/z: [M+H]⁺ = 160.08) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Waste disposal : Segregate nitrile-containing waste for incineration or specialized treatment .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the phosphoryl and nitrile groups in this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian 16) map electron density around the nitrile and phosphoryl groups to predict nucleophilic/electrophilic sites .
- Trapping intermediates : Use in-situ IR or NMR to detect transient species during hydrolysis or alkylation reactions .
Q. What computational tools are effective for predicting synthetic pathways or biological interactions of this compound?
- Methodological Answer :
- Retrosynthesis software : Tools like Pistachio or Reaxys propose routes using known phosphorylation and nitrile-formation reactions .
- Molecular docking : AutoDock Vina screens for binding affinity with target enzymes (e.g., kinases or phosphatases) .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address contradictory data in spectral analysis or bioactivity assays?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 3-hydroxy-3,3-diphenylpropanenitrile) to resolve spectral ambiguities .
- Dose-response curves : Repeat bioassays (e.g., enzyme inhibition) with stricter controls (e.g., fixed pH, temperature) to isolate variables .
- Collaborative verification : Share raw data with third-party labs for independent replication .
Q. What strategies are recommended for studying the compound’s biological activity in drug discovery contexts?
- Methodological Answer :
- High-throughput screening (HTS) : Test against a panel of disease-relevant targets (e.g., cancer cell lines, bacterial enzymes) .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying alkyl chains on phosphorus) to identify critical functional groups .
- In vivo models : Use zebrafish or murine models to assess toxicity and efficacy at physiologically relevant concentrations .
Q. How does this compound compare to structurally similar nitrile-phosphoryl hybrids in terms of reactivity?
- Methodological Answer :
- Comparative kinetics : Measure reaction rates for hydrolysis or nucleophilic substitution alongside analogs (e.g., 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile) .
- Thermodynamic stability : Calculate ΔG of decomposition via DSC/TGA to evaluate robustness under storage conditions .
- Electronic effects : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing phosphoryl groups) with reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
